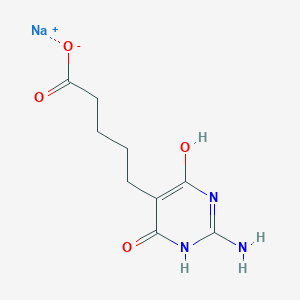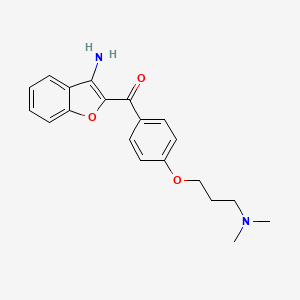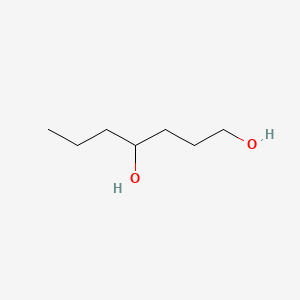
1,2-Benzenedipropionic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedipropionic acid diethyl ester is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . It is a diester derivative of 1,2-benzenedipropionic acid, characterized by the presence of two ethyl ester groups attached to the benzene ring through propionic acid linkers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedipropionic acid diethyl ester can be synthesized through the esterification of 1,2-benzenedipropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedipropionic acid diethyl ester undergoes various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedipropionic acid and ethanol.
Reduction: 1,2-Benzenedipropanol.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedipropionic acid diethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-benzenedipropionic acid diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,2-benzenedipropionic acid, which can then interact with biological targets. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Another diester compound with similar reactivity but different structural features.
Diethyl phthalate: A diester of phthalic acid, commonly used as a plasticizer.
Diethyl oxalate: A diester of oxalic acid, used in organic synthesis.
Uniqueness
1,2-Benzenedipropionic acid diethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its benzene ring with propionic acid linkers and ethyl ester groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)11-9-13-7-5-6-8-14(13)10-12-16(18)20-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRDRFMHWLMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)




![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)




![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
